1-Bromo-2-fluoro-3-iodo-4-methoxybenzene 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene
Brand Name: Vulcanchem
CAS No.: 1628450-73-6
VCID: VC11719377
InChI: InChI=1S/C7H5BrFIO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
SMILES: COC1=C(C(=C(C=C1)Br)F)I
Molecular Formula: C7H5BrFIO
Molecular Weight: 330.92 g/mol

1-Bromo-2-fluoro-3-iodo-4-methoxybenzene

CAS No.: 1628450-73-6

Cat. No.: VC11719377

Molecular Formula: C7H5BrFIO

Molecular Weight: 330.92 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-fluoro-3-iodo-4-methoxybenzene - 1628450-73-6

Specification

CAS No. 1628450-73-6
Molecular Formula C7H5BrFIO
Molecular Weight 330.92 g/mol
IUPAC Name 1-bromo-2-fluoro-3-iodo-4-methoxybenzene
Standard InChI InChI=1S/C7H5BrFIO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
Standard InChI Key ONYIDRWMDNFQOP-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C=C1)Br)F)I
Canonical SMILES COC1=C(C(=C(C=C1)Br)F)I

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound’s structure consists of a benzene ring with four substituents:

  • Bromine at position 1: A heavy halogen contributing to molecular polarizability.

  • Fluorine at position 2: A small, electronegative atom inducing electron-withdrawing effects.

  • Iodine at position 3: A bulky halogen enhancing reactivity in cross-coupling reactions.

  • Methoxy (-OCH3\text{-OCH}_3) at position 4: An electron-donating group that modulates electronic density.

This arrangement creates a sterically crowded environment, with iodine’s van der Waals radius (198 pm) imposing significant steric hindrance. The methoxy group’s resonance effects partially counteract the electron-withdrawing nature of the halogens, creating a unique electronic profile .

Spectroscopic Characteristics

While direct spectroscopic data for this compound is limited, analogs provide insights:

  • NMR: The deshielding effect of fluorine (δ120ppm\delta \sim -120 \, \text{ppm}) and iodine’s heavy atom effect would distort 13C^{13}\text{C} chemical shifts.

  • IR: Stretching vibrations for C-Br (600cm1\sim 600 \, \text{cm}^{-1}), C-F (1100cm1\sim 1100 \, \text{cm}^{-1}), and C-I (500cm1\sim 500 \, \text{cm}^{-1}) are expected .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A plausible synthetic route, adapted from methods for related compounds , involves:

  • Diazotization and Iodination:

    • Start with 4-methoxy-2-fluoroaniline.

    • Diazotize using NaNO2\text{NaNO}_2 and HCl\text{HCl} at 0–5°C.

    • Treat with KI\text{KI} to introduce iodine at position 3.

  • Bromination:

    • Use Br2\text{Br}_2 or NBS\text{NBS} (N-bromosuccinimide) in CCl4\text{CCl}_4 to add bromine at position 1.

  • Purification:

    • Recrystallization from ethanol/water or column chromatography yields the pure product.

Key Challenges:

  • Regioselectivity due to competing directing effects of substituents.

  • Steric hindrance from iodine complicating reaction kinetics .

Industrial Production

Scaling this synthesis requires:

  • Continuous Flow Reactors: To manage exothermic diazotization steps.

  • Catalytic Systems: Palladium catalysts for potential cross-coupling applications.

Physicochemical Properties

PropertyValue/RangeSource Compound Analogy
Molecular Weight330.92 g/molCalculated from constituents
Density1.82.0g/cm31.8–2.0 \, \text{g/cm}^3
Boiling Point260270C260–270^\circ \text{C}
Melting PointNot reported
SolubilityLow in water; soluble in organic solvents (e.g., DCM, THF)
LogP (Partition Coefficient)4.5\sim 4.5Estimated from halogenated analogs

The compound’s low vapor pressure (<0.1mmHg<0.1 \, \text{mmHg} at 25C25^\circ \text{C}) suggests limited volatility, aligning with trends in polyhalogenated aromatics .

Applications in Scientific Research

Organic Synthesis

  • Cross-Coupling Reactions: The iodine and bromine atoms serve as leaving groups in Suzuki-Miyaura and Ullmann couplings, enabling biaryl synthesis.

  • Radiolabeling: 125I^{125}\text{I}-labeled derivatives could track molecular pathways in pharmacokinetic studies.

Medicinal Chemistry

  • Drug Intermediate: Used to synthesize kinase inhibitors and antiviral agents.

  • Proteolysis-Targeting Chimeras (PROTACs): The methoxy group enhances solubility, while halogens aid in target binding.

Materials Science

  • Liquid Crystals: Halogen substituents improve thermal stability in mesophases.

  • Polymer Additives: Acts as a flame retardant due to bromine content .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey DifferencesApplications
1-Bromo-2-fluoro-4-iodobenzeneC6H3BrFI\text{C}_6\text{H}_3\text{BrFI}Lacks methoxy group; lower polarityCross-coupling reactions
1-Chloro-3-iodo-4-methoxybenzeneC7H6ClIO\text{C}_7\text{H}_6\text{ClIO}Chlorine instead of brominePharmaceutical intermediates
1-Fluoro-2-iodo-4-methoxybenzeneC7H6FIO\text{C}_7\text{H}_6\text{FIO}Lacks bromine; reduced steric hindranceBioconjugation

Future Research Directions

  • Green Synthesis: Develop atom-economical routes using photocatalytic iodination.

  • Therapeutic Exploration: Screen for activity against neglected tropical diseases.

  • Environmental Fate Studies: Assess degradation pathways in aquatic systems.

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